molecular formula C6H8N2O3 B3354476 1-Acetylpiperazine-2,5-dione CAS No. 59595-18-5

1-Acetylpiperazine-2,5-dione

Cat. No. B3354476
CAS RN: 59595-18-5
M. Wt: 156.14 g/mol
InChI Key: UWHXRZLJWXTTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylpiperazine-2,5-dione is a chemical compound with the formula C6H8N2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Acetylpiperazine-2,5-dione, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . An efficient method has been developed for the synthesis of new piperazine-2,5-dione derivatives with high yields by the Ugi reaction (Ugi-4CR) followed by a post-transformation step under TMSOTf-catalyzed/cyclization reaction .


Molecular Structure Analysis

The molecular structure of 1-Acetylpiperazine-2,5-dione consists of a five-membered C3NS ring . The molecular formula is C6H12N2O .


Chemical Reactions Analysis

The chemical reactions involving 1-Acetylpiperazine-2,5-dione are complex and involve multiple steps . The piperazine-2,5-dione scaffold is of particular interest as it represents a cyclic dimer of α-amino acids .

Scientific Research Applications

1. Antimicrobial and Antifungal Applications

1-Acetylpiperazine-2,5-dione derivatives have been investigated for their antimicrobial properties. For instance, a novel derivative, (5Z)-3-(3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione, synthesized as a potential antimicrobial agent, has shown promising results in this field (Blokhina, Sharapova, Ol’khovich, Levshin, & Perlovich, 2021).

2. Chemical Synthesis and Drug Development

1-Acetylpiperazine-2,5-dione is utilized in the synthesis of various compounds. Its condensation with aldehydes, for example, has been employed in the synthesis of compounds like albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process highlights its role in the development of novel chemical entities (Gallina & Liberatori, 1974).

3. Anticancer Research

Certain derivatives of 1-Acetylpiperazine-2,5-dione have been studied for their antiproliferative effects against cancer cell lines. For instance, compounds like (S)-1-benzyl-3-isobutylpiperazine-2,5-dione have shown potential in inhibiting cell proliferation in chronic myelogenous leukemia cell lines, indicating their potential as anticancer agents (Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013).

4. DNA Interaction and Topoisomerase Inhibition

Studies have been conducted on the interaction of 1-Acetylpiperazine derivatives with DNA, and their inhibitory effects on topoisomerases, enzymes crucial in DNA replication. This research is significant for understanding the molecular mechanisms of potential anticancer drugs. For instance, axially 1-acetylpiperazine substituted silicon (IV) phthalocyanine and its derivatives have demonstrated DNA binding and topoisomerase inhibitory effects (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

5. Antiviral Activity

Some derivatives of 1-Acetylpiperazine-2,5-dione have been found to possess antiviral properties. For example, certain diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. showed activity against the influenza A (H1N1) virus, indicating their potential application in antiviral therapy (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).

Safety and Hazards

1-Acetylpiperazine-2,5-dione is used for research purposes and should be handled with care . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required .

properties

IUPAC Name

1-acetylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h2-3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHXRZLJWXTTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531454
Record name 1-Acetylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59595-18-5
Record name 1-Acetylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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